Coumarin, 7-methoxy-4-(4-pyridyl)-
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Overview
Description
Coumarin, 7-methoxy-4-(4-pyridyl)-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a methoxy group at the 7th position and a pyridyl group at the 4th position of the coumarin core. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-, typically involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This is followed by a reaction with various sodium azides . Another method involves the use of microwave or ultrasound energy to facilitate the reaction, which is considered a green approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 7-methoxy-4-(4-pyridyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydrocoumarins .
Scientific Research Applications
Coumarin, 7-methoxy-4-(4-pyridyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Coumarin, 7-methoxy-4-(4-pyridyl)-, involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of Coumarin, 7-methoxy-4-(4-pyridyl)-.
4-Aminocoumarin: Known for its use in organic synthesis and medicinal chemistry.
7-Methoxy-4-(aminomethyl)-coumarin: A substrate for cytochrome P450 enzymes
Uniqueness
Coumarin, 7-methoxy-4-(4-pyridyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
Coumarin, 7-methoxy-4-(4-pyridyl)- is a synthetic derivative of coumarin, notable for its enhanced biological activity due to the presence of a methoxy group at the 7-position and a pyridyl substituent at the 4-position. This compound has gained attention in medicinal chemistry for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure and Synthesis
The structural formula of Coumarin, 7-methoxy-4-(4-pyridyl)- can be represented as:
The synthesis of this compound can be achieved through various methods, including multi-component reactions that allow for the incorporation of different functional groups, enhancing its reactivity and biological profile.
Antimicrobial Activity
Research indicates that Coumarin, 7-methoxy-4-(4-pyridyl)- exhibits significant antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival.
Antioxidant Properties
The compound has demonstrated strong antioxidant capabilities, effectively scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases and enhancing overall cellular health.
Anti-inflammatory Effects
Studies have shown that 7-methoxy coumarin derivatives possess anti-inflammatory effects. For instance, 7-methoxycoumarin has been reported to alleviate vincristine-induced peripheral neuropathic pain in rodent models by inhibiting voltage-gated calcium channels and phospholipase enzymes .
Anticancer Potential
Recent investigations into the anticancer properties of coumarin derivatives highlight their potential as novel anticancer agents. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency under hypoxic conditions . The structural modifications in coumarins can enhance their efficacy against cancer cells.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique biological activity of Coumarin, 7-methoxy-4-(4-pyridyl)-. Below is a summary table highlighting key features and activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Hydroxycoumarin | Hydroxy group at position 7 | Antioxidant and antimicrobial properties |
Coumarin | Basic structure without substituents | Found in many plants; flavoring agent |
4-Methylcoumarin | Methyl group at position 4 | Exhibits anti-inflammatory activity |
6-Methoxycoumarin | Methoxy group at position 6 | Known for antifungal properties |
The unique combination of the methoxy group and pyridyl moiety in Coumarin, 7-methoxy-4-(4-pyridyl)- enhances its reactivity and biological activity compared to these similar compounds.
Case Studies
- Neuropathic Pain Relief : A study investigated the effects of 7-methoxycoumarin on vincristine-induced neuropathic pain in mice. Results indicated significant pain reduction through dual mechanisms: phospholipase inhibition and voltage-gated calcium channel blockade .
- Anticancer Activity : In a recent study examining various coumarin derivatives, several compounds demonstrated potent cytotoxicity against cancer cell lines with IC50 values ranging from 0.05 to over 100 µM. The findings suggest that structural modifications can significantly enhance anticancer efficacy .
- Metabolic Studies : Research on the metabolism of coumarin derivatives has shown that certain analogs selectively interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This selectivity is important for predicting drug interactions and optimizing therapeutic outcomes .
Properties
CAS No. |
841-97-4 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
7-methoxy-4-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C15H11NO3/c1-18-11-2-3-12-13(10-4-6-16-7-5-10)9-15(17)19-14(12)8-11/h2-9H,1H3 |
InChI Key |
IWMJGRNPLOQFAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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